molecular formula C12H15FN2O4S B2484245 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine CAS No. 2411249-73-3

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine

Cat. No. B2484245
CAS RN: 2411249-73-3
M. Wt: 302.32
InChI Key: SHKJCVOVIBCROB-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine is part of a broader class of piperazine derivatives, which have been extensively studied for their diverse pharmacological activities and chemical properties. These compounds are known for their versatility in chemical synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine, often involves multi-step chemical reactions, including chlorination, cyclization, and acylation processes. For example, a new process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with structural similarities, was developed through chlorination, cyclization, and acylation, yielding the target product with a significant improvement in yield and cost-effectiveness (Jiang Da-feng, 2010).

Scientific Research Applications

  • Neurological and Gastrointestinal Research

    • GSK962040, a compound structurally related to 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine, has been identified as a small molecule motilin receptor agonist. It exhibits potent agonist activity at human and rabbit motilin receptors, influencing neuronal-mediated contractions of gastric antrum tissue, indicating potential applications in gastrointestinal research (Westaway et al., 2009).
  • Metabolism and Drug Disposition Studies

    • Casopitant, a neurokinin-1 receptor antagonist containing a similar piperazine structure, has been extensively studied for its disposition and metabolism in humans and animals. These studies provide insights into the metabolism, absorption, and elimination of such compounds, crucial for drug development and pharmacokinetic profiling (Pellegatti et al., 2009), (Miraglia et al., 2010).
  • Synthetic and Medicinal Chemistry

    • Piperazine derivatives have been synthesized for various applications, including as calcium channel blockers for treating migraines, dizziness, and epilepsy. The synthesis and modification of such compounds are critical for developing new therapeutics (Shakhmaev et al., 2016).
  • Herbicide and Plant Growth Regulation

    • Piperazines have been evaluated as potential herbicides and plant growth regulators. Compounds containing a piperazine ring showed significant activity against certain plant species, indicating their utility in agricultural research (Stoilkova et al., 2014).
  • Antidepressant Research

    • Lu AA21004, a novel antidepressant, is metabolized into various components including an N-hydroxylated piperazine. Understanding its metabolic pathways is crucial for developing effective and safe antidepressants (Hvenegaard et al., 2012).
  • Antibacterial Research

    • Piperazine derivatives have been synthesized and evaluated for their antibacterial activities, indicating their potential application in developing new antibacterial agents (Qi, 2014).
  • Antifungal Drug Research

    • 1-Acetyl-4-(4-hydroxyphenyl) piperazine, a related compound, has been investigated for its antifungal properties. Such studies are crucial for discovering new antifungal drugs (Raajaraman et al., 2018).
  • Cytotoxicity and Cancer Research

    • Piperazinylacetamides have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. This research is vital for developing new cancer therapies (Bobtaina et al., 2018).

Mechanism of Action

While the specific mechanism of action for “1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine” is not available, piperazine, a related compound, is known to paralyze parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4S/c1-10(16)14-6-8-15(9-7-14)11-2-4-12(5-3-11)19-20(13,17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJCVOVIBCROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine

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